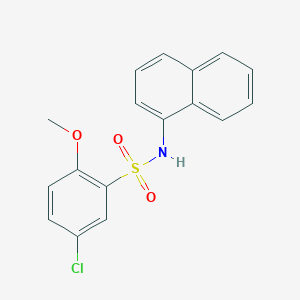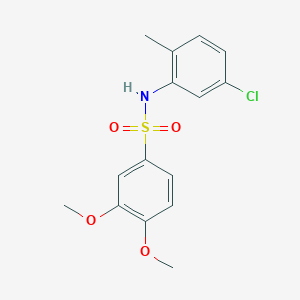
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a sulfonamide compound that has been widely used in scientific research. It is a highly reactive electrophilic substrate that is commonly used in enzyme assays to measure glutathione S-transferase activity. CDNB has also been used in studies investigating the mechanism of action of various drugs and toxins.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs. The reaction between N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and glutathione results in the formation of a stable adduct that can be easily measured spectrophotometrically. The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is based on the ability of GSTs to catalyze the conjugation of electrophilic substrates with glutathione. This reaction is an important step in the detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of GSTs in various cell types, including hepatocytes and lung epithelial cells. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in various cell types. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays has a number of advantages. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively inexpensive and readily available. However, there are some limitations to the use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is not a specific substrate for GSTs, and can also be conjugated with other thiol-containing compounds. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more specific substrates for GSTs. Another area of research is the development of new assays for measuring GST activity that do not rely on N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. In addition, there is a need for more studies investigating the effects of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide on cellular processes, such as oxidative stress and DNA damage. Finally, there is a need for more studies investigating the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and related compounds.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used in studies investigating the mechanism of action of various drugs and toxins. For example, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the effects of acetaminophen on GST activity, as well as the effects of environmental toxins on GST activity.
Eigenschaften
Molekularformel |
C15H16ClNO4S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
LKPDLSHQAROCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



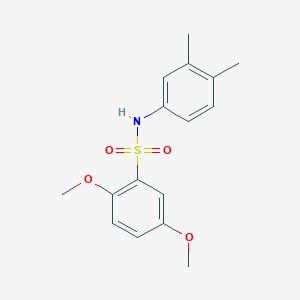
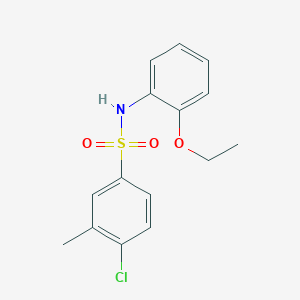
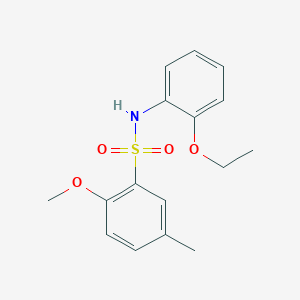

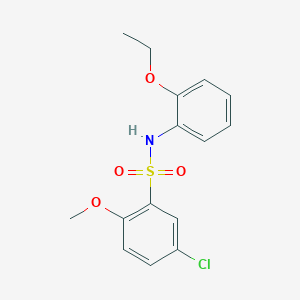
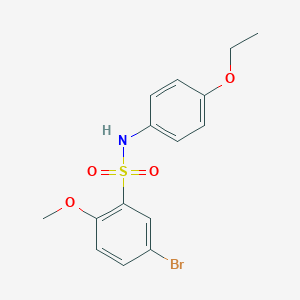

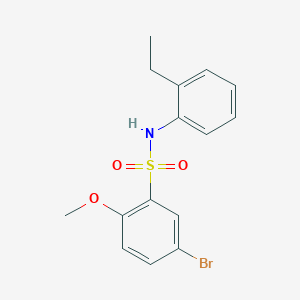
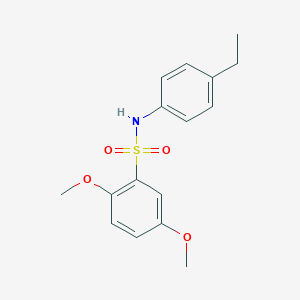

![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

